molecular formula C10H10O2 B1626719 Methyl 2-ethenylbenzoate CAS No. 27326-44-9

Methyl 2-ethenylbenzoate

Cat. No.: B1626719
CAS No.: 27326-44-9
M. Wt: 162.18 g/mol
InChI Key: MPHUYCIKFIKENX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 2-ethenylbenzoate is characterized by its molecular weight of 162.19 and its InChI code: 1S/C10H10O2/c1-3-8-6-4-5-7-9 (8)10 (11)12-2/h3-7H,1H2,2H3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 243.9±19.0 °C at 760 mmHg, and a flash point of 106.1±7.9 °C . It also has a molar refractivity of 47.6±0.3 cm³ .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-ethenylbenzoate and its derivatives play a significant role in pharmaceutical research, particularly in the synthesis of compounds for the treatment of various disorders. A study by Kucerovy et al. (1997) highlighted the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involved a six-step process, starting with commercially available compounds and resulting in a product of high purity, demonstrating the compound's potential in pharmaceutical applications (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Agricultural Applications

In agriculture, this compound derivatives have been used in the formulation of carrier systems for fungicides. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules containing Carbendazim and Tebuconazole, which showed high association efficiency and modified release profiles. This application suggests a potential for this compound derivatives in improving the efficacy and reducing the toxicity of agricultural chemicals (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).

Material Science and Nanotechnology

In material science, the derivatives of this compound have been utilized in the development of novel materials with unique properties. Huang et al. (2020) synthesized a series of tetraphenylethylene cored benzoates that demonstrated aggregation-induced emission (AIE) effects and were used to create electrochromic devices with high optical contrast. This indicates the potential of these compounds in the development of advanced materials for optical and electronic applications (Huang, Mou, Xie, Li, Gong, Tang, & Fu, 2020).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

While specific future directions for Methyl 2-ethenylbenzoate are not mentioned in the search results, there is anticipation for new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

Properties

IUPAC Name

methyl 2-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHUYCIKFIKENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501863
Record name Methyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27326-44-9
Record name Methyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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